
6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a phenoxypyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one typically involves the reaction of 5-phenoxypyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenoxypyridine derivatives depending on the reagents used.
科学的研究の応用
6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
作用機序
The mechanism of action of 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
6-(5-phenoxypyridin-3-yl)pyridazin-3-amine: Similar structure but with an amine group instead of a ketone.
5-phenoxypyridine-3-carboxylic acid: Precursor in the synthesis of the target compound.
Pyridazinone derivatives: A broad class of compounds with varying substituents on the pyridazinone ring.
Uniqueness
6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxypyridine moiety with a pyridazinone core makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1333222-15-3 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
3-(5-phenoxypyridin-3-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H11N3O2/c19-15-7-6-14(17-18-15)11-8-13(10-16-9-11)20-12-4-2-1-3-5-12/h1-10H,(H,18,19) |
InChIキー |
MIWJHKZVEYZGLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)C3=NNC(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


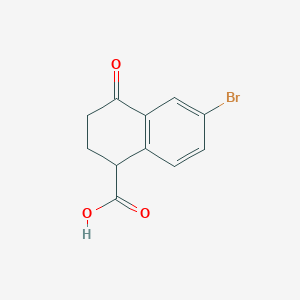
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

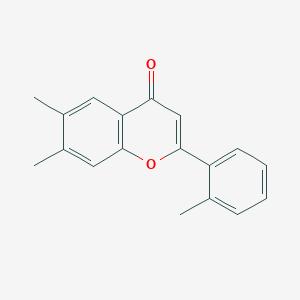
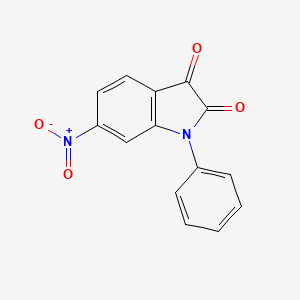
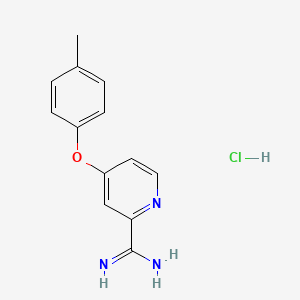
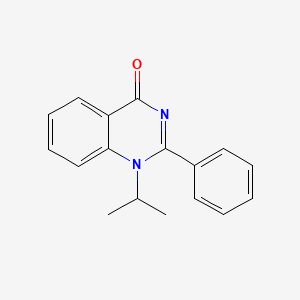
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
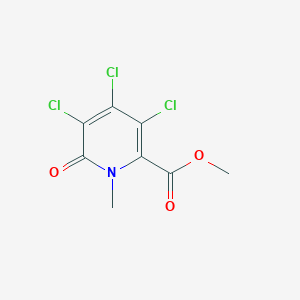
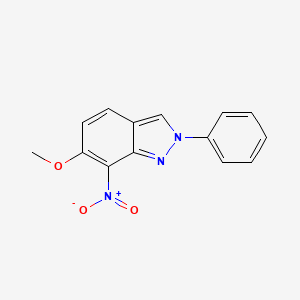
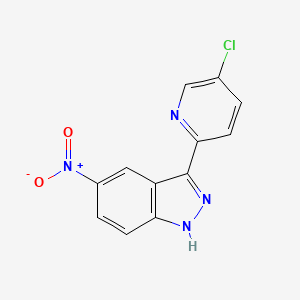
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


